molecular formula C10H9Cl2NO3 B1386449 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid CAS No. 1155503-79-9

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid

Cat. No. B1386449
M. Wt: 262.09 g/mol
InChI Key: XBNIDUOTQJEFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol1. It is a derivative of benzoic acid, which is a common component in a variety of products and has a wide range of uses in the chemical industry2.



Synthesis Analysis

The synthesis of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is not explicitly detailed in the search results. However, it is likely synthesized from 5-Amino-2-chlorobenzoic acid, a related compound2. The exact synthesis process would depend on various factors, including the desired yield, cost-effectiveness, and environmental considerations.



Molecular Structure Analysis

The molecular structure of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid is determined by its molecular formula, C10H9Cl2NO3. Unfortunately, the search results do not provide a detailed analysis of its molecular structure1.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not provided in the search results. However, as a derivative of benzoic acid, it may participate in similar types of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not fully detailed in the search results. However, it is known that its molecular weight is 262.09 g/mol1.


Scientific Research Applications

Summary of the Application

PABA is a commonly used building block in pharmaceuticals due to its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups . It is used for the development of a wide range of novel molecules with potential medical applications .

Results or Outcomes

PABA compounds have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties, suggesting their potential as therapeutic agents in future clinical trials .

2. Synthesis of Mesalamine

Summary of the Application

Mesalamine, an anti-inflammatory agent, can be synthesized via a green approach with 2-chloro-5-nitrobenzoic acid as the starting material .

Methods of Application or Experimental Procedures

This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .

Results or Outcomes

The method resulted in excellent conversion (99.3%), high yield (93%), and is cost-effective for large-scale production .

Safety And Hazards

The safety and hazards associated with 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not specified in the search results. It is important to handle all chemical compounds with care and to follow appropriate safety protocols.


Future Directions

The future directions for research and applications of 2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid are not outlined in the search results. The potential uses of this compound would depend on its physical and chemical properties, as well as its interactions with other substances.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-chloro-5-(3-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-6-1-2-8(12)7(5-6)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNIDUOTQJEFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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